Human TRPA1 Antagonism: 6.90 nM IC50 Represents a >10-Fold Potency Advantage Over AP-18 and Other Reference Antagonists
In a fluorescence-based FLIPR assay measuring inhibition of AITC-induced Ca2+ influx in HEK293F cells expressing recombinant human TRPA1, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide exhibited an IC50 of 6.90 nM [1]. This is a >10-fold improvement in potency compared to the widely used reference TRPA1 antagonist AP-18 (IC50 = 10.3 µM against TRPA1 pore dilation) , and also exceeds the potency of the structurally related TRPM8 antagonist RQ-00203078, which shows no meaningful TRPA1 activity (IC50 > 10 µM) .
| Evidence Dimension | TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | 6.90 nM (human TRPA1, HEK293F, AITC-induced Ca2+ FLIPR) |
| Comparator Or Baseline | AP-18: 10,300 nM; RQ-00203078: >10,000 nM |
| Quantified Difference | ~1,493-fold more potent than AP-18; >1,449-fold more selective than RQ-00203078 for TRPA1 over TRPM8 |
| Conditions | Recombinant human TRPA1 in HEK293F cells; AITC-evoked Ca2+ influx measured by FLIPR. Comparators tested in equivalent functional antagonist assays. |
Why This Matters
This single-digit nanomolar potency enables lower dosing in in vivo efficacy models, reducing the risk of off-target effects that plague micromolar tool compounds like AP-18.
- [1] BindingDB. Antagonist activity at recombinant human TRPA1 (IC50 = 6.90 nM). Monomer ID 50652931. View Source
